molecular formula C30H28N2O5 B2744936 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895650-74-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Número de catálogo: B2744936
Número CAS: 895650-74-5
Peso molecular: 496.563
Clave InChI: FIKXVKZOAPOTJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a 1,4-benzodioxin moiety linked to a substituted quinoline-acetamide scaffold. The compound features two ethyl groups: one at the 6-position of the quinoline ring and another on the 4-ethylbenzoyl substituent.

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O5/c1-3-19-5-8-21(9-6-19)29(34)24-17-32(25-11-7-20(4-2)15-23(25)30(24)35)18-28(33)31-22-10-12-26-27(16-22)37-14-13-36-26/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKXVKZOAPOTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of folic acid synthesis, which is crucial for bacterial growth .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents, heterocyclic systems, or functional groups, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:

2.1. Quinoline-Based Analogs
Compound A : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS: 895645-30-4)
  • Key Difference : The 6-ethyl group in the target compound is replaced with a 6-ethoxy group.
  • Ethyl groups typically enhance metabolic stability compared to ethoxy, which may undergo oxidative dealkylation .
Compound B : (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
  • Key Difference: Replaces the benzodioxin and quinoline-ethyl groups with a bromobenzyl-indole scaffold.
  • Activity : Exhibited moderate biological activity (specific data unavailable) but highlights the role of halogen substituents (e.g., bromine) in enhancing target affinity via hydrophobic interactions .
2.2. Benzodioxin-Linked Sulfonamide Derivatives
Compound C : 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l)
  • Key Difference: Sulfonamide replaces the quinoline-acetamide core.
  • Activity : Demonstrated potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) with low hemolytic activity (<5%), suggesting that the benzodioxin moiety contributes to selective toxicity .
2.3. Heterocyclic Acetamide Derivatives
Compound D : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (CAS: 537667-95-1)
  • Key Difference: Pyrimidoindole-sulfanyl group replaces the quinoline-ethylbenzoyl system.
  • Implications : The pyrimidoindole core may enhance DNA intercalation or kinase inhibition, common in anticancer agents. The sulfanyl group could modulate redox properties .
Compound E : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (CAS: 850908-73-5)
  • Key Difference: Isoquinolin-oxyacetamide substituent.
  • Implications: The isoquinoline system is associated with neuroactive or anti-inflammatory effects, suggesting divergent target pathways compared to the quinoline-based target compound .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Quinoline-acetamide 6-ethyl, 4-ethylbenzoyl High lipophilicity (inferred)
Compound A Quinoline-acetamide 6-ethoxy, 4-ethylbenzoyl Improved solubility (inferred)
Compound C Sulfonamide 4-chlorophenyl, 3,5-dimethylphenyl Antimicrobial (MIC: 2–8 µg/mL)
Compound D Pyrimidoindole-sulfanyl 3-methyl, 4-oxo Potential kinase/DNA interaction
Compound E Isoquinolin-oxyacetamide 2-methylphenylmethyl Neuroactive (inferred)

Research Findings and Implications

  • Ethyl vs. Ethoxy Groups : The target compound’s 6-ethyl group likely enhances metabolic stability and membrane permeability compared to Compound A’s ethoxy group, which may improve solubility but reduce bioavailability .
  • Benzodioxin Role : The 1,4-benzodioxin moiety, present in Compounds C, D, and E, is associated with diverse biological activities, from antimicrobial (Compound C) to neuroactive (Compound E), suggesting its versatility in drug design .
  • Quinoline vs. Pyrimidoindole Cores: While the target compound’s quinoline core may target enzymes like topoisomerases, pyrimidoindole derivatives (Compound D) could act on kinases or DNA repair pathways, highlighting structural-dependent mechanism divergence .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.